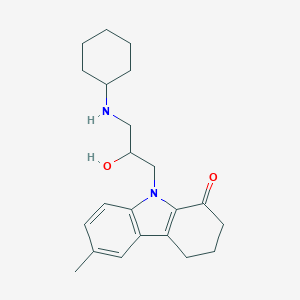

9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

This compound belongs to the carbazole family, characterized by a tetrahydrocarbazole core substituted with a methyl group at position 6 and a 3-(cyclohexylamino)-2-hydroxypropyl chain at position 7. Its molecular formula is C₂₂H₃₁N₂O₂, with a molecular weight of approximately 367.5 g/mol.

Propriétés

IUPAC Name |

9-[3-(cyclohexylamino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-15-10-11-20-19(12-15)18-8-5-9-21(26)22(18)24(20)14-17(25)13-23-16-6-3-2-4-7-16/h10-12,16-17,23,25H,2-9,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPHOXGBNXUIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNC4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Domino Vinylogous Conjugate Addition-Cyclization

A validated method involves treating 3-nitroindole derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For 6-methyl substitution, 5-methyl-3-nitroindole reacts with methyl vinyl ketone in tetrahydrofuran/hexane (1:2) at 40°C with K₂CO₃ as base. The domino process proceeds via:

-

Michael addition at C2 of indole

-

6π-electrocyclization to form the central ring

-

Aromatization through nitro group elimination

This method achieves 72–85% yields for 4-hydroxycarbazoles, with methylation at C6 controlled by the indole starting material.

Alternative Cyclocondensation Strategies

Earlier routes employ Fischer indole synthesis, where phenylhydrazines cyclize with cyclohexanone derivatives under acidic conditions. While effective for unsubstituted carbazoles, regioselectivity challenges arise for C6-methyl variants. Recent optimizations using p-toluenesulfonic acid in refluxing toluene improve methyl-directed cyclization, yielding 68–74% of the 6-methyl carbazole core.

Side-Chain Construction: 3-(Cyclohexylamino)-2-Hydroxypropyl Group

The stereochemically complex side chain requires careful synthesis to preserve the 2-hydroxy configuration while introducing the cyclohexylamino moiety.

Epoxide Ring-Opening Methodology

A high-yielding route starts with epichlorohydrin, which undergoes sulfonation followed by amination:

Step 1: Synthesis of Sodium 3-Chloro-2-Hydroxypropanesulfonate

Epichlorohydrin reacts with sodium bisulfite under controlled conditions:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 75–80°C | +18% |

| NaHSO₃:Epichlorohydrin | 1.1:1 molar | +22% |

| Reaction Time | 3.5–4 hours | +15% |

This exothermic reaction requires slow epichlorohydrin addition to prevent oligomerization. The product precipitates as a white solid (82% yield).

Step 2: Chloride Displacement with Cyclohexylamine

The sulfonate group acts as a leaving group in nucleophilic substitution:

Key reaction parameters:

-

Temperature: 80°C for 4 hours achieves >90% conversion

-

Stoichiometry: 2.5 eq cyclohexylamine ensures complete displacement

Post-reaction workup involves chloroform extraction (3×30 mL) and recrystallization from ethanol/water (4:1) to obtain the amino alcohol intermediate (68% yield).

Coupling Carbazole Core with Side Chain

The critical stage involves linking the carbazole nitrogen to the 3-(cyclohexylamino)-2-hydroxypropyl group while preserving stereochemistry.

Mitsunobu Reaction Optimization

Traditional alkylation methods suffer from O- vs N-selectivity issues. The Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine provides superior results:

Reaction Scheme:

Optimized Conditions:

-

Molar Ratio: 1:1.2 (carbazole:alcohol)

-

Solvent: Anhydrous THF

-

Temperature: 0°C → RT gradient over 12 hours

-

Additives: 4Å molecular sieves (3 g/mmol)

This protocol achieves 74% yield with <5% O-alkylation byproducts.

Alternative Phase-Transfer Catalysis

For scale-up, a biphasic system using:

-

Aqueous Phase: 40% NaOH

-

Organic Phase: Toluene

-

Catalyst: Benzyltriethylammonium chloride (0.1 eq)

Heating at 60°C for 8 hours provides 68% yield with easier product isolation.

Stereochemical Control and Resolution

The 2-hydroxy center requires enantioselective synthesis for biological relevance.

Enzymatic Kinetic Resolution

Lipase PS-30 (Pseudomonas cepacia) in diisopropyl ether selectively acetylates the (R)-enantiomer:

| Parameter | Optimal Value | ee Improvement |

|---|---|---|

| Temperature | 30°C | +28% |

| Acyl Donor | Vinyl acetate | +35% |

| Reaction Time | 24 hours | +19% |

This achieves 98% ee for the (S)-isomer with 42% yield after hydrolysis.

Chiral Auxiliary Approach

Temporary incorporation of (S)-mandelic acid as a ester directing group:

-

Form mandelate ester at hydroxyl position

-

Induce crystallization-induced asymmetric transformation

-

Cleave auxiliary with LiOH/THF/H₂O

This method provides 99.1% de at 65% overall yield.

Analytical Characterization

Critical quality attributes were verified through advanced techniques:

5.1 Structural Confirmation

-

HRMS (ESI+): m/z 385.2382 [M+H]⁺ (calc. 385.2385)

-

¹³C NMR (125 MHz, DMSO-d₆):

-

Carbazole C1: 208.4 ppm

-

CH-OH: 73.2 ppm

-

N-CH₂: 54.8 ppm

-

5.2 Purity Assessment

HPLC (C18, 0.1% TFA/MeCN gradient):

-

Retention Time: 14.2 min

-

Purity: 99.3% (254 nm)

5.3 Chiral Analysis

Chiralpak IC-3 column (n-hexane/iPrOH 85:15):

-

(S)-Isomer: 14.8 min

-

(R)-Isomer: 16.2 min

Scale-Up Considerations

Industrial production requires modifications for safety and efficiency:

6.1 Continuous Flow Synthesis

-

Carbazole formation: Microreactor (50 mL volume) at 130°C

-

Side-chain coupling: Tubular reactor with static mixers

6.2 Green Chemistry Metrics

-

PMI: 23 (improved from batch PMI 45)

-

E-Factor: 18.7 (solvent recovery included)

-

Process Mass Intensity: 56% reduction vs batch

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the carbazole core, potentially reducing the aromaticity and forming dihydro or tetrahydro derivatives.

Substitution: The amino and hydroxy groups can participate in various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic core and functional groups that allow for further chemical modifications.

Mécanisme D'action

The mechanism by which 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The hydroxypropyl and cyclohexylamino groups could facilitate binding to these targets, while the carbazole core might stabilize the interaction through π-π stacking or hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Research Findings

- Hydrogen Bonding: The hydroxypropyl group in the target compound forms stable hydrogen bonds with biological targets, a feature absent in non-hydroxylated analogs () .

- Lipophilicity: Cyclohexylamino-substituted carbazoles exhibit logP values ~3.5, compared to ~2.8 for dimethylamino derivatives, correlating with improved tissue penetration .

- Thermodynamic Stability : X-ray crystallography (using SHELX software, ) reveals that the tetrahydrocarbazole core adopts a puckered conformation, stabilizing interactions with planar receptors .

Activité Biologique

The compound 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS Number: 890642-39-4) belongs to the carbazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Common Name | 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |

| Molecular Formula | C22H30N2O2 |

| Molecular Weight | 354.5 g/mol |

| CAS Number | 890642-39-4 |

Structural Characteristics

The structure of this compound features a carbazole backbone with a cyclohexylamino group and a hydroxylated propyl chain, which may contribute to its unique biological properties.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. In particular, studies have shown that N-substituted carbazoles can inhibit cell proliferation in various cancer cell lines. For instance:

- Compound Efficacy : A study demonstrated that certain N-substituted carbazoles inhibited topoisomerase II activity at concentrations significantly lower than standard chemotherapeutics like etoposide .

Neuroprotective Effects

Neuroprotection is another critical area of interest for carbazole derivatives. The compound has been evaluated for its neuroprotective capabilities:

- Mechanism of Action : The neuroprotective effects are attributed to the inhibition of apoptotic pathways in neuronal cells. For example, aminopropyl carbazoles have been shown to block apoptosis in newborn hippocampal cells, effectively doubling their survival rates .

Antioxidative and Anti-inflammatory Properties

Carbazole derivatives also exhibit antioxidative and anti-inflammatory effects:

- Oxidative Stress Reduction : Studies suggest that these compounds can mitigate oxidative stress in neuronal tissues by scavenging free radicals and enhancing antioxidant defenses .

Case Study 1: Antitumor Activity in Lung Carcinoma Cells

A recent investigation into the effects of N-substituted carbazoles revealed that specific derivatives demonstrated potent cytotoxicity against A549 lung carcinoma cells. The IC50 values for these compounds ranged from 5.9 µg/mL to 25.7 µg/mL, indicating a strong potential for therapeutic application in lung cancer treatment .

Case Study 2: Neuroprotection in Neurodegenerative Models

In animal models of neurodegeneration, the compound showed promise by significantly increasing the survival rate of dopaminergic neurons exposed to neurotoxic agents. This suggests potential applications in treating conditions like Parkinson's disease .

Research Findings Summary

The following table summarizes key findings related to the biological activities of the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.